Mavorixafor is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors. Currently there is only one FDA-approved entry inhibitor, enfuvirtide (Fuzeon), that is available for the treatment of HIV infection. Several experimental entry inhibitors are now in early stage testing, including mavorixafor. Mavorixafor is a selective allosteric antagonist of the CXCR4 receptor on HIV, preventing the virus from entering and infecting healthy cells.
Mavorixafor is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, mavorixafor selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.
Mavorixafor
CAS No.: 558447-26-0
Cat. No.: VC0003242
Molecular Formula: C21H27N5
Molecular Weight: 349.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 558447-26-0 |
---|---|
Molecular Formula | C21H27N5 |
Molecular Weight | 349.5 g/mol |
IUPAC Name | N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
Standard InChI | InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 |
Standard InChI Key | WVLHHLRVNDMIAR-IBGZPJMESA-N |
Isomeric SMILES | C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 |
SMILES | C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 |
Canonical SMILES | C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 |
Appearance | Solid powder |
Introduction
Mechanism of Action
Mavorixafor inhibits CXCR4, preventing its interaction with the ligand CXCL12 (stromal-derived factor-1α). This disruption releases neutrophils and lymphocytes from the bone marrow into peripheral circulation, addressing the leukopenia inherent to WHIM syndrome . Key pharmacodynamic effects include:
In WHIM syndrome, mavorixafor corrects panleukopenia by:
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Reducing bone marrow retention of neutrophils and lymphocytes.
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Mitigating infection risk through improved immune cell mobilization .
Clinical Efficacy in WHIM Syndrome
A phase 3 randomized trial (NCT03995108) demonstrated mavorixafor’s superiority over placebo in 31 participants (14 mavorixafor, 17 placebo) :
Endpoint | Mavorixafor (LS Mean) | Placebo (LS Mean) | P-Value |
---|---|---|---|
TAT ANC (hours/24h) | 15.0 | 2.8 | <0.001 |
TAT ALC (hours/24h) | 15.8 | 4.6 | <0.001 |
Annualized Infection Rate | 1.7 | 4.2 | 0.007 |
Total Infection Score | 7.4 | 12.3 | 0.007 |
Key Findings:
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5.3-fold increase in TAT ANC and 3.5-fold increase in TAT ALC compared to placebo .
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60% reduction in infections (1.7 vs. 4.2 annualized infections) and 40% lower infection severity scores .
Pharmacokinetics and Dosing
Mavorixafor is administered orally once daily, with dose-dependent exposure observed in adults with WHIM syndrome :
Parameter | Value (400 mg/day, steady-state) |
---|---|
Cmax (ng/mL) | 3,304 (CV% 58.6) |
AUC₀–₂₄ (ngxh/mL) | 13,970 (CV% 58.4) |
Dosing Considerations:
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Weight-based adjustments for adolescents ≤50 kg (e.g., 96.5% bioavailability in this group) .
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Peak ANC/ALC at 4 hours, returning to baseline within 24 hours .
Emerging Applications in Chronic Neutropenia
Phase 2 trials (e.g., NCT03005327) explored mavorixafor in chronic neutropenia (CN), demonstrating:
Endpoint | Mavorixafor + G-CSF | Mavorixafor Monotherapy |
---|---|---|
Mean ANC at Month 6 | Normal levels | Normal levels |
G-CSF Dose Reduction | 52% (Month 3) | N/A |
Neutrophil Functionality | Confirmed in sub-study | N/A |
Key Implications:
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Reduction in G-CSF dependency while maintaining ANC ≥600/μL .
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Potential for combination therapy to enhance neutrophil release and function .
Ongoing Research and Future Directions
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